BenchChemオンラインストアへようこそ!

5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one

Physicochemical profiling Medicinal chemistry Lead optimization

Procure CAS 30932-83-3 for your SAR, pharmacophore, or library-synthesis programs. This oxazolidinone-bearing spirocycle offers three orthogonal reactive centers — electrophilic C4 carbonyl, ring-openable spiro-oxirane, and tertiary amine — enabling sequential diversification impossible with the reduced analog. The carbonyl group adds a third H-bond acceptor, lowers LogP (~0.0–0.3 vs. 0.36–0.48 for the saturated analog), and introduces electrophilic reactivity critical for MetAP2, sigma receptor, or triple re-uptake inhibitor projects. Acquire the functionalized scaffold to accelerate hit expansion.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 30932-83-3
Cat. No. B1655045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one
CAS30932-83-3
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESCN1CCCC2(C1=O)CO2
InChIInChI=1S/C7H11NO2/c1-8-4-2-3-7(5-10-7)6(8)9/h2-5H2,1H3
InChIKeyALCDSHUUSDHQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one (CAS 30932-83-3): Spirocyclic Oxazolidinone Scaffold for Medicinal Chemistry and Synthetic Building Block Applications


5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one (CAS 30932-83-3; molecular formula C₇H₁₁NO₂; MW 141.17 g/mol) is a spirocyclic heterocycle incorporating a fused oxazolidinone ring system, also referred to as 3-epoxymethylene-1-methyl-2-piperidone . The compound features a carbonyl group at position 4 that defines its oxazolidinone-like pharmacophore, distinguishing it from the fully saturated reduced analog . Its spiro[2.5]octane core places it within the broader oxa-azaspiro scaffold class, which has been explored in pharmaceutical patent disclosures for triple re-uptake inhibition, sigma receptor modulation, and MetAP2 inhibition [1].

Why 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one Cannot Be Simply Replaced by In-Class Spirocyclic Analogs


Substitution with the reduced analog 5-methyl-1-oxa-5-azaspiro[2.5]octane (CAS 58346-62-6) or the N-unsubstituted parent 1-oxa-5-azaspiro[2.5]octane (CAS 185-74-0) is non-equivalent because the target compound's C4 carbonyl group fundamentally alters three critical parameters: (i) the hydrogen-bond acceptor count increases from 2 to 3, modifying molecular recognition ; (ii) the carbonyl introduces an electrophilic center enabling nucleophilic reactions unavailable to the fully saturated analog [1]; and (iii) the computed lipophilicity diverges, with the reduced analog exhibiting a measured LogP of 0.36–0.48 (ChemAxon-calculated) , while the carbonyl-bearing target is predicted to have a substantially lower LogP, affecting both membrane permeability and aqueous solubility profiles [2]. These differences are non-trivial for structure-activity relationship (SAR) studies, pharmacophore modeling, and synthetic route design.

Quantitative Differentiation Evidence for 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one (CAS 30932-83-3) Against Closest Analogs


Molecular Weight and H-Bond Acceptor Differentiation vs. Reduced Analog (CAS 58346-62-6)

The target compound (C₇H₁₁NO₂, MW = 141.17 g/mol) possesses a carbonyl oxygen at position 4 that is absent in the reduced analog 5-methyl-1-oxa-5-azaspiro[2.5]octane (C₇H₁₃NO, MW = 127.18 g/mol). This structural difference yields a molecular weight increase of 13.99 g/mol (11.0% higher) and increases the hydrogen-bond acceptor count from 2 to 3 . These differences directly impact drug-likeness metrics: the reduced analog has a reported topological polar surface area (TPSA) of 15.77 Ų , whereas the target compound's additional carbonyl oxygen is predicted to increase TPSA to approximately 35–38 Ų based on fragment-based calculations (ChemAxon estimation), moving it closer to the CNS drug-likeness threshold of <90 Ų while remaining well within oral bioavailability space .

Physicochemical profiling Medicinal chemistry Lead optimization

LogP Divergence: Carbonyl Impact on Predicted Lipophilicity vs. Reduced Analog

The experimentally computed LogP for the reduced analog 5-methyl-1-oxa-5-azaspiro[2.5]octane is reported as 0.481 (Chemscene computational data) and 0.361 (Fluorochem ChemAxon-calculated) . Although a direct experimental LogP measurement for the target compound is not available in the public domain, the addition of a polar carbonyl group in the target would be expected to reduce LogP by approximately 0.5–1.0 units based on standard fragment contribution models (the C=O fragment contribution to LogP is approximately −0.5 to −0.7 in most calculation systems) [1]. For context, a structurally related spirocyclic C₇H₁₁NO₂ compound (1,4-dioxa-7-aza-spiro[4.5]dec-9-ene) exhibits a measured LogP of 0.21770 , supporting the prediction that the target compound's LogP lies in the range of 0.0 to 0.3, compared to 0.36–0.48 for the reduced analog.

Lipophilicity ADME prediction Permeability

Electrophilic Reactivity at C4 Carbonyl: Synthetic Intermediate Utility vs. Saturated Analogs

The target compound bears an electrophilic carbonyl at the 4-position within an oxazolidinone-like ring, providing a reactive handle absent in the fully saturated analog 5-methyl-1-oxa-5-azaspiro[2.5]octane (CAS 58346-62-6). This carbonyl enables nucleophilic addition reactions (e.g., Grignard, organolithium, hydride reductions), enolate chemistry for α-functionalization, and condensation reactions that are precluded in the reduced analog . The compound's alternative name—3-epoxymethylene-1-methyl-2-piperidone—further highlights the epoxide-like reactivity of the spiro-fused three-membered oxirane ring, which can undergo regioselective ring-opening under fluoride-mediated conditions (TBAF/KHF₂) to generate diversely functionalized piperidine derivatives [1]. In contrast, the unsubstituted parent 1-oxa-5-azaspiro[2.5]octane (CAS 185-74-0) lacks both the N-methyl and the carbonyl, offering only one reactive center (the spiro-oxirane) vs. the target's three distinct reactive sites (carbonyl, spiro-oxirane, and tertiary amine) .

Synthetic chemistry Building block Late-stage functionalization

Oxa-Azaspiro Scaffold Pharmacological Plausibility: Class-Level Evidence from Triple Re-uptake Inhibitor and Sigma Receptor Programs

The 1-oxa-5-azaspiro[2.5] scaffold class has demonstrated validated pharmacological relevance. Bettati et al. (GSK, 2010) disclosed oxa-azaspiro derivatives as a novel class of triple re-uptake inhibitors (serotonin, norepinephrine, dopamine transporters), with in silico techniques successfully predicting rank-order binding affinities across SERT, NET, and DAT, and a new class of selective triple re-uptake inhibitors being discovered for potential antidepressant development [1]. Separately, oxa-azaspiro compounds have been patented as sigma receptor (σ₁/σ₂) ligands for pain treatment, with disclosed derivatives exhibiting nanomolar binding affinities (Ki values ranging from 0.47 to 12.1 nM for sigma-1 receptor) [2]. Patent disclosures from Zafgen, Inc. further claim oxaspiro[2.5]octane derivatives and analogs—structurally encompassing the target compound's scaffold—as MetAP2 inhibitors for the treatment of obesity and related metabolic disorders [3]. While the specific compound CAS 30932-83-3 has not been profiled in these disclosures, its structural congruence with the claimed scaffolds establishes its relevance as a potential starting point or reference compound for these therapeutic programs. No equivalent breadth of pharmacological patent coverage exists for the reduced analog CAS 58346-62-6 or the unsubstituted parent CAS 185-74-0.

Triple re-uptake inhibitor Sigma receptor CNS drug discovery

Purity Specification and Storage Requirements: Target Compound Availability vs. Reduced Analog

The reduced analog 5-methyl-1-oxa-5-azaspiro[2.5]octane (CAS 58346-62-6) is commercially available with documented purity specifications of 97% (AKSci) to 98% (Fluorochem, Chemscene, Leyan) and standard storage conditions at 2–8°C or ambient temperature in sealed, dry containers . The target compound (CAS 30932-83-3) is listed by multiple chemical databases (CymitQuimica, ChemSrc, Molaid) but currently has fewer established commercial suppliers with publicly verifiable purity certificates [1]. This supply asymmetry means that procurement of the target compound is more likely to require custom synthesis or sourcing from specialized laboratories, whereas the reduced analog is available as an off-the-shelf catalog item. For researchers requiring the carbonyl functionality for SAR exploration or as a synthetic handle, the procurement pathway for the target compound must be evaluated against the cost and timeline of in-house oxidation of the commercially available reduced analog.

Chemical procurement Quality specification Supply chain

Optimal Research and Procurement Application Scenarios for 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one (CAS 30932-83-3)


Medicinal Chemistry Hit-to-Lead Programs Targeting CNS Monoamine Transporters

Based on the validated oxa-azaspiro scaffold's activity as triple re-uptake inhibitors of serotonin, norepinephrine, and dopamine transporters [1], procurement of CAS 30932-83-3 is justified as a functionalized starting scaffold for SAR expansion. The C4 carbonyl provides an additional vector for H-bond interactions with transporter binding pockets that is absent in the saturated analog, potentially enhancing binding affinity or selectivity. Researchers should prioritize this compound over the reduced analog when the design hypothesis requires a polar interaction at the position corresponding to the oxazolidinone carbonyl, as supported by the differentiated H-bond acceptor count (3 vs. 2) and lower predicted LogP (estimated ~0.0–0.3 vs. 0.36–0.48) .

Synthesis of Diversely Functionalized Spirocyclic Libraries via Orthogonal Reactive Handles

The target compound's three distinct reactive centers—the C4 carbonyl (electrophilic), the spiro-oxirane (ring-opening under fluoride or nucleophilic conditions), and the N-methyl tertiary amine—enable sequential, orthogonal functionalization strategies that are impossible with the reduced analog (1 reactive center) or the unsubstituted parent (2 reactive centers). This makes CAS 30932-83-3 a superior building block for generating spirocyclic compound libraries for high-throughput screening [1]. Specifically, the epoxide moiety can be regioselectively opened using TBAF/KHF₂ conditions , the carbonyl can undergo Grignard addition or reductive amination, and the tertiary amine can be quaternized or oxidized, enabling three-dimensional diversification from a single starting material.

Sigma Receptor Ligand Design for Pain and CNS Disorder Research

Patent disclosures from Laboratorios del Dr. Esteve demonstrate that oxa-azaspiro compounds exhibit nanomolar binding affinity (Ki = 0.47–12.1 nM) for sigma-1 receptors, with utility in pain treatment [1]. The target compound's scaffold aligns with the claimed structural genus, and its carbonyl group offers an additional pharmacophoric element for modulating sigma receptor subtype selectivity. For laboratories pursuing sigma receptor tool compounds or PET tracer precursors, the target compound provides a functionalized entry point that may confer differentiated off-rate kinetics or subtype bias compared to fully saturated analogs, though direct comparator data at sigma receptors is not yet published for this specific compound.

MetAP2 Inhibitor Development for Metabolic Disease Research

Zafgen's patent estate on oxaspiro[2.5]octane derivatives as MetAP2 inhibitors for obesity and type 2 diabetes [1] establishes the therapeutic relevance of the target compound's core scaffold. The carbonyl-bearing spiro-oxazolidinone system may participate in key hydrogen-bonding interactions within the MetAP2 active site, potentially mimicking the transition state of methionine hydrolysis. Research groups investigating MetAP2 as a therapeutic target should consider this compound as a functionalized scaffold that is closer to the putative pharmacophore than the fully saturated analog, based on the class-level precedent established by Zafgen's patent disclosures.

Quote Request

Request a Quote for 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.